3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H17FN4O4 and its molecular weight is 408.389. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Research has shown that compounds with similar structural motifs, especially those containing pyrrolopyrimidine and pyrazolopyrimidine scaffolds, have been synthesized and evaluated for their biological activities. For example, studies have demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting analgesic and anti-inflammatory activities through COX-1/COX-2 inhibition (Abu‐Hashem et al., 2020). These compounds share a common feature with the queried compound in terms of incorporating heterocyclic systems that are potent in modulating biological targets.
Cytotoxicity and Antiviral Activity
Another area of interest is the cytotoxicity and antiviral activities of related compounds. Pyrazolo[1,5-a]pyrimidine derivatives, for instance, were synthesized and screened for in vitro cytotoxic activity against various cancer cell lines, showcasing the potential of these compounds in anticancer strategies (Hassan et al., 2014). Additionally, pyrrolo[2,3-d]pyrimidines with specific substituents have been tested for antiviral activity, further emphasizing the versatility of this structural framework in developing pharmacologically active agents (Renau et al., 1996).
Fluorescent Probes and Imaging Agents
The application extends beyond pharmacology into materials science, where derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized for use as functional fluorophores. These compounds exhibit large Stokes shifts and strong fluorescence intensity, making them suitable for biological imaging and as fluorescent probes (Castillo et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide are enzymes involved in the one-carbon metabolism pathways . These include 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase), which are key enzymes in the de novo purine biosynthesis pathway . The compound also targets mitochondrial serine hydroxymethyl transferase 2 (SHMT2), an enzyme involved in the interconversion of serine and glycine .
Mode of Action
This compound inhibits the aforementioned enzymes, thereby disrupting the one-carbon metabolism pathways . This inhibition results in a decrease in the biosynthesis of purine nucleotides and thymidylate, and affects the interconversion of serine and glycine .
Biochemical Pathways
The compound affects the one-carbon metabolism pathways, which are essential for the de novo biosynthesis of purine nucleotides and thymidylate, and the interconversion of serine and glycine . By inhibiting key enzymes in these pathways, this compound disrupts the normal functioning of these biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of one-carbon metabolism pathways and the inhibition of purine nucleotide and thymidylate biosynthesis . This can lead to a decrease in cell proliferation, particularly in cancer cells where these pathways are commonly dysregulated .
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4/c1-25-11-16(19(27)23-13-5-9-15(30-2)10-6-13)17-18(25)20(28)26(21(29)24-17)14-7-3-12(22)4-8-14/h3-11H,1-2H3,(H,23,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODZYAZKAVEIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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